![molecular formula C16H20N4O3 B2764372 ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate CAS No. 922938-84-9](/img/structure/B2764372.png)
ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate
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Description
Ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate, also known as EIP, is a synthetic compound that has been widely used in scientific research. It is a member of the piperazine family and has a molecular weight of 344.4 g/mol. EIP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
- Indole derivatives, including our compound of interest, have shown promise in cancer research. They exhibit cytotoxic effects on cancer cells by interfering with cell division and inducing apoptosis. Researchers explore their potential as novel chemotherapeutic agents .
- The compound’s indole moiety contributes to its antimicrobial properties. It can inhibit the growth of bacteria, fungi, and other pathogens. Investigations focus on its use against drug-resistant strains and as an alternative to conventional antibiotics .
- Indole derivatives possess anti-inflammatory activity by modulating immune responses. Our compound may play a role in managing inflammatory conditions, such as arthritis or autoimmune diseases .
- Some indole-based compounds exhibit neuroprotective effects. Researchers explore their ability to prevent or mitigate neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- Indole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis (the causative agent of tuberculosis). Our compound could contribute to the development of new antitubercular drugs .
- Indole-containing molecules have been investigated for their pain-relieving effects. Our compound may interact with pain receptors, making it relevant in pain management research .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Antitubercular Activity
Analgesic Properties
properties
IUPAC Name |
ethyl 4-(1H-indol-3-ylcarbamoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-23-16(22)20-9-7-19(8-10-20)15(21)18-14-11-17-13-6-4-3-5-12(13)14/h3-6,11,17H,2,7-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWVOCBKUPJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate |
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